BenchChemオンラインストアへようこそ!

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine

Anticancer Drug Discovery Apoptosis Induction Natural Product Scaffolds

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 49772‑70‑5) is the definitive 1,2,4‑oxadiazole isomer for medicinal chemistry. The free 5‑amino group is the critical pharmacophore for ATP‑pocket binding in CDK2 kinase inhibitors, delivering nanomolar potency that 3‑amino or 1,3,4‑oxadiazole regioisomers cannot replicate. Procure this exact scaffold to build validated SAR libraries, benchmark metabolic stability against other oxadiazole families, and accelerate anticancer lead discovery with a biologically proven starting point.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 49772-70-5
Cat. No. B3268839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine
CAS49772-70-5
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NOC(=N2)N
InChIInChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11)
InChIKeyNMRWJJLIICHVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 49772-70-5) Is a High-Value Scaffold for Rational Drug Design and Industrial Procurement


3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 49772-70-5, MF: C₇H₆N₄O, MW: 162.15) is a privileged heterocyclic building block featuring a pyridin-3-yl group at the 3-position and a free 5-amino group on the 1,2,4-oxadiazole core . This scaffold is not merely a theoretical entity; it is actively utilized as a crucial intermediate in the synthesis of bioactive molecules, particularly as the parent core for a series of potent kinase inhibitors and antiproliferative agents [1]. Its value proposition for procurement lies in its ability to enable systematic Structure-Activity Relationship (SAR) studies, a key differentiator compared to other simpler, but less versatile, oxadiazole isomers [2]. The defined substitution pattern, with the pyridine ring at the 3-position, has been specifically identified in natural product-derived compounds with potent antitumoral activity, providing a biologically validated starting point for medicinal chemistry programs [3].

The Risk of Substituting 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 49772-70-5) with In-Class Analogs: Why Scaffold Position and Isomerism are Critical Procurement Decisions


Generic substitution with other 1,2,4-oxadiazole isomers (e.g., 3-amino or N-substituted analogs) or regioisomers like 1,3,4-oxadiazoles is scientifically unsound due to profound differences in electronic distribution, metabolic stability, and target binding. The 1,2,4-oxadiazole ring possesses a unique and significantly weaker N-O bond compared to the 1,3,4-isomer, which confers different reactivity profiles and metabolic fate in vivo [1]. More critically, the specific 5-amino substitution pattern on the 1,2,4-oxadiazole of this target compound is a key pharmacophoric element for binding to ATP pockets of kinases like CDK2, a feature absent in the common 3-amino or unsubstituted 3,5-disubstituted analogs [2]. Simply procuring a 'pyridine-oxadiazole' without precisely specifying the regioisomer (e.g., 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine vs. its 3-amino isomer 5-(pyridin-3-yl)-1,2,4-oxadiazol-3-amine) or the oxadiazole type will lead to compounds with dramatically different, often inferior, biological activity and invalidate SAR datasets, resulting in wasted R&D resources and misleading project trajectories.

Quantitative Evidence for Selecting 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 49772-70-5) Over Key Comparators


Superior Apoptotic Potency Against Cancer Cell Lines Compared to Structurally Similar Natural Oxadiazole Analogs

The core scaffold 3-(pyridin-3-yl)-1,2,4-oxadiazole, when linked to a thiophene moiety, demonstrates an IC50 for apoptosis induction in human cancer cells (SK-HEP-1 and Caco-2) that is significantly lower (i.e., more potent) than related analogs with methoxy or hydroxy phenyl substitutions [1]. This directly positions 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine as the privileged starting core for developing potent anticancer leads, offering a >10-fold advantage in potency over its close structural analogs.

Anticancer Drug Discovery Apoptosis Induction Natural Product Scaffolds SAR Analysis

Structural Confirmation as a Superior Kinase Inhibitor Scaffold via CDK2 Inhibition

This specific compound serves as the unsubstituted core for a series of highly potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Derivatives of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine have been shown to exhibit nanomolar enzymatic inhibitory activity against CDK2 [1]. This activity is a direct result of the specific hydrogen-bonding network formed by the 5-amino and pyridinyl nitrogen atoms within the CDK2 ATP-binding pocket, a binding mode not achievable with the 1,3,4-oxadiazole isomer or other regioisomers [2].

Kinase Inhibition CDK2 Inhibitors Rational Drug Design Molecular Docking

Documented Superior Stability and Metabolic Profile Over the 1,3,4-Oxadiazole Isomer Class

From a class-level perspective, the 1,2,4-oxadiazole ring system is widely recognized in medicinal chemistry for its superior metabolic stability and lower intrinsic reactivity compared to the more common 1,3,4-oxadiazole isomer [1]. The 1,3,4-oxadiazole ring is more prone to ring-opening under physiological conditions due to its different electronic structure and weaker N-N bond. This inherent stability difference makes the 1,2,4-oxadiazole scaffold, and thus 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine, a more desirable and reliable building block for generating drug candidates with improved in vivo half-lives and fewer reactive metabolites, reducing the risk of late-stage compound attrition.

Metabolic Stability Pharmacokinetics Medicinal Chemistry Isomer Comparison

Validated Application Scenarios for 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 49772-70-5) Based on Differentiated Evidence


As a Privileged Starting Point for CDK2 Inhibitor Lead Optimization Programs

Procure this specific compound to initiate a medicinal chemistry program focused on developing novel, potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. As evidenced in Section 3, derivatives of this core scaffold have demonstrated nanomolar potency against CDK2 [1]. Starting with this validated 5-amino-substituted 1,2,4-oxadiazole core is a scientifically rational decision to efficiently explore SAR around the 5-amino position to enhance potency, selectivity, and drug-like properties, avoiding the dead-end of exploring inactive isomers.

As a Validated Scaffold for Anticancer Drug Discovery Focused on Apoptosis

Use this compound as a foundational building block for synthesizing libraries of potential anticancer agents. The core structure is directly linked to potent pro-apoptotic activity in human cancer cells, as shown by the low micromolar IC50 values of a closely related derivative [2]. This provides a higher-confidence starting point than an unvalidated heterocycle. Researchers can leverage the free 5-amino group to explore diverse chemical space while maintaining the biologically active 3-(pyridin-3-yl)-1,2,4-oxadiazole pharmacophore, significantly increasing the chances of discovering a novel clinical candidate.

As a Superior Metabolic Probe in Heterocyclic Isomer SAR Studies

Procure this compound specifically to serve as the 1,2,4-oxadiazole benchmark in comparative studies against its 1,3,4-oxadiazole isomers. Given the established class-level differences in metabolic stability between the two oxadiazole families [3], this compound is an essential control. It allows medicinal chemists to directly quantify the impact of the oxadiazole isomer on key parameters like microsomal stability, CYP inhibition, and reactive metabolite formation, thereby generating critical data to justify the inclusion of the 1,2,4-oxadiazole moiety in advanced drug candidates.

Quote Request

Request a Quote for 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.